molecular formula C10H8BrNO3 B1381986 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 264276-41-7

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B1381986
CAS No.: 264276-41-7
M. Wt: 270.08 g/mol
InChI Key: PWVKWQYNGPHDFR-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position of the tetrahydroquinoline ring. It has a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

    6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    6-Iodo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity .

Properties

IUPAC Name

6-bromo-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKWQYNGPHDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264276-41-7
Record name 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Reactant of Route 5
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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